molecular formula C10H8O4 B13950740 7-Hydroxy-3-methoxycoumarin

7-Hydroxy-3-methoxycoumarin

Cat. No.: B13950740
M. Wt: 192.17 g/mol
InChI Key: PGPVICRXSGQXJL-UHFFFAOYSA-N
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Description

7-Hydroxy-3-methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused to an α-pyrone ring, with hydroxyl and methoxy groups at positions 7 and 3, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-methoxycoumarin can be achieved through several methods. One common approach involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can be used as a starting material, reacting with ethyl acetoacetate under acidic conditions to form the coumarin core .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of green chemistry approaches, such as microwave-assisted synthesis or the use of environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3-methoxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydrocoumarins, and various substituted coumarins, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methoxycoumarin involves its interaction with various molecular targets and pathways. For instance, its hydroxyl group can undergo oxidation mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activities or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-3-methoxycoumarin is unique due to the presence of both hydroxyl and methoxy groups, which confer specific chemical reactivity and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

7-hydroxy-3-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-9-4-6-2-3-7(11)5-8(6)14-10(9)12/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPVICRXSGQXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(C=C2)O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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